2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate
Overview
Description
2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate is a chemical compound with the molecular formula C12H12ClNO4. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture.
Mechanism of Action
Target of Action
The primary target of this compound is human topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their action is critical during DNA replication and transcription, and they are known targets for several anticancer drugs .
Mode of Action
The compound interacts with its target, human topoisomerase I, by inhibiting its activity . It appears to function as a topoisomerase poison , disrupting the normal action of the enzyme and leading to DNA damage . This damage can trigger cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of the compound’s action is DNA damage due to the inhibition of topoisomerase I . This damage can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, the compound may have potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed that it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is speculated that it may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate typically involves the reaction of 2-nitrophenol with 3-chloro-2-propanoic acid ester to form 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one. This intermediate is then subjected to esterification to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions to achieve high yields.
Chemical Reactions Analysis
2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Benzoxazine derivatives are used in the production of high-performance polymers and resins due to their excellent thermal and mechanical properties.
Comparison with Similar Compounds
2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate can be compared with other benzoxazine derivatives, such as:
6-chloro-2,3-dihydro-1,4-benzoxazin-3-one: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
3-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid: Another benzoxazine derivative with potential therapeutic applications as a KMO inhibitor.
The uniqueness of this compound lies in its specific ester functional group, which may confer distinct chemical properties and biological activities compared to other benzoxazine derivatives.
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-7(15)17-5-4-11-12(16)14-9-6-8(13)2-3-10(9)18-11/h2-3,6,11H,4-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVDUGPIDIIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188926 | |
Record name | 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865658-36-2 | |
Record name | 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865658-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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